2,4-Diphenylpyrimido[1,2-a]benzimidazole
Description
Properties
CAS No. |
107553-43-5 |
|---|---|
Molecular Formula |
C22H15N3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2,4-diphenylpyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C22H15N3/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)25-20-14-8-7-13-18(20)23-22(25)24-19/h1-15H |
InChI Key |
QUKDYXLWFSYCRD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=NC4=CC=CC=C4N23)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=NC4=CC=CC=C4N23)C5=CC=CC=C5 |
Synonyms |
Pyrimido[1,2-a]benzimidazole, 2,4-diphenyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Fluorophenyl vs. Halogenated Derivatives
- Fluorophenyl Substitution: Fluorinated analogs, such as 3-fluorophenyl and 3,5-difluorophenyl derivatives, demonstrate superior antiparasitic activity (e.g., IC₅₀ = 0.03–0.14 μM against Plasmodium falciparum), attributed to enhanced lipophilicity and target binding . Oxidation of the pyrimidine ring or modification of the 4-amino group to pyrrole reduces activity by >50%, highlighting the sensitivity of the core structure .
- Bromophenyl and Dimethoxyphenyl Derivatives: Compounds like 2-(o-bromophenylene)-3-cyano-4-phenylpyrimido[1,2-a]benzimidazole (IC₅₀ = 0.09 µg/mL against HL-60 leukemia cells) and dimethoxyphenyl analogs show potent antiproliferative activity but lack selectivity for cancer cells over normal fibroblasts (e.g., IC₅₀ = 0.4–2.6 µg/mL for A549 lung cancer vs. 0.09–0.3 µg/mL for fibroblasts) .
Table 1: Substituent Impact on Activity
Heterocyclic Core Modifications
Pyrimido vs. Imidazo[1,2-a]benzimidazoles
- Pyrimido Derivatives : The pyrimidine ring enhances π-π stacking with biological targets, improving antiparasitic and anticancer activity compared to imidazo analogs. For example, pyrimido derivatives exhibit 10–100× lower IC₅₀ values in intraocular pressure (IOP) reduction assays .
- Imidazo Derivatives : These compounds, such as 3-acetyl-2-phenylimidazo[1,2-a]benzimidazoles, show instability in acidic media, limiting their pharmacokinetic utility. However, they retain moderate antimicrobial activity (MIC = 0.12–0.5 mg/L) .
Pyrrolo and Pyrido[1,2-a]benzimidazoles
- Pyrrolo Derivatives: Pyrrolo[1,2-a]benzimidazoles (e.g., aziridinyl quinones) display unique cytotoxicity profiles, active against solid tumors (e.g., nonsmall cell lung cancer) but inactive against leukemia .
- Pyrido Derivatives : Pyrido[1,2-a]benzimidazoles exhibit weaker antimicrobial activity (MIC = 100–250 mg/L) compared to pyrimido analogs, likely due to reduced membrane permeability .
Table 2: Heterocyclic Core Comparison
Key Research Findings and Structure-Activity Relationships (SAR)
Fluorine Positioning : 3- and 3,5-fluorophenyl groups optimize target binding and metabolic stability, whereas para-substitution diminishes activity .
Core Rigidity : The pyrimidine ring’s planar structure enhances DNA intercalation and enzyme inhibition compared to less rigid imidazo or pyrido cores .
Synthetic Flexibility : Multicomponent reactions (MCRs) with aldehydes and alkynes enable rapid diversification, but substituent choice critically affects both yield and bioactivity .
Q & A
Basic: What are the standard synthetic routes for 2,4-diphenylpyrimido[1,2-a]benzimidazole?
The compound is commonly synthesized via condensation reactions involving 2-aminobenzimidazole and bifunctional carbonyl equivalents. For example:
- Route 1 : Reaction of 2-aminobenzimidazole with 1,1,3,3-tetraethoxypropane yields the target compound (~57% yield) through cyclization .
- Route 2 : A microwave-mediated, solvent-free method uses aryl aldehydes and aryl methyl ketones catalyzed by guanidine hydrochloride (GuHCl), achieving high yields (85–92%) under green conditions .
These methods prioritize regioselectivity and scalability, with variations in catalysts (e.g., Lewis acids, organocatalysts) influencing efficiency .
Advanced: How can regioselectivity be controlled during fluorinated substituent introduction?
Regioselectivity in fluorinated derivatives depends on reaction conditions:
- Using MeCN with (EtO)₃B favors 2-polyfluoroalkyl-substituted products (98% regioselectivity).
- Trifluoroethanol without Lewis acids shifts selectivity toward 4-polyfluoroalkyl derivatives .
Mechanistic studies suggest solvent polarity and Lewis acid coordination modulate electron density at reaction sites, directing substituent placement.
Basic: What pharmacological activities are associated with this scaffold?
Key activities include:
- Anticancer : Derivatives inhibit AKT signaling (e.g., CHMFL-BMX-078) and overcome drug resistance in melanoma .
- Antimalarial : Pyrido[1,2-a]benzimidazoles show nanomolar IC₅₀ values against Plasmodium falciparum with low cytotoxicity .
- Anthelmintic : 1,2-dihydropyrimido derivatives exhibit activity against Syphacia obvelata via LED-promoted synthesis .
Advanced: How is artificial neural network (ANN) analysis applied to structure-activity relationships (SAR)?
ANN models correlate structural descriptors (e.g., logP, dipole moment) with biological outcomes. For example:
- Intraocular pressure modulation : ANN analysis of imidazo- and pyrimido-benzimidazoles identified key substituents (e.g., electron-withdrawing groups) enhancing hypotensive activity .
- Data inputs : Crystallographic parameters (π-stacking, hydrogen bonding) from X-ray diffraction ( ) and electronic properties (DFT calculations) refine predictive accuracy .
Basic: What analytical techniques are critical for characterizing this compound?
- X-ray diffraction : Resolves stacking interactions (e.g., π–π, C–H⋯N) influencing fluorescence and bioactivity .
- Spectroscopy : NMR and IR verify regiochemistry; TOF-MS confirms molecular weight in multicomponent reactions .
- HPLC/MS : Monitors reaction progress and purity, especially in metal-free syntheses .
Advanced: How do reaction conditions impact catalytic efficiency in novel methods?
- Microwave irradiation : Accelerates GuHCl-catalyzed reactions (10–15 min vs. hours) by enhancing dipole interactions .
- Magnetic nanocatalysts : Recyclable Fe₃O₄-based catalysts under white LED light improve sustainability (85–90% yield, 5 cycles without loss) .
- Rhodium catalysis : Enables annulation with alkynes for naphthalene-fused derivatives, tolerating halides and esters .
Basic: What are common challenges in scaling up synthesis?
- Low yields in traditional routes (e.g., 57–58% in tetraethoxypropane method) due to side reactions .
- Purification : Multicomponent reactions (e.g., malononitrile + aldehydes) often require chromatography, but some protocols allow precipitation in pure form .
Advanced: How can metabolic stability of alkylamino side chains be optimized for in vivo efficacy?
- Structural modifications : Introducing fluorinated or rigid groups (e.g., cyclopropyl) reduces oxidative metabolism .
- Prodrug strategies : Mesylate salts of antimalarial derivatives improve bioavailability and prolong half-life in Plasmodium berghei models .
Basic: What are the key intermolecular interactions in crystal structures?
- π–π stacking : Dominates in imidazo[1,2-a]pyridines, enhancing fluorescence.
- C–H⋯N bonds : Stabilize benzimidazole derivatives, affecting solubility and binding to biological targets .
Advanced: What strategies address contradictions in biological data across studies?
- Meta-analysis : Cross-referencing SAR data from ANN models ( ) and kinase profiling ( ) identifies confounding variables (e.g., assay conditions).
- Mechanistic validation : Combining in vitro (e.g., kinase inhibition assays) and in vivo (e.g., murine efficacy) data clarifies compound-specific vs. scaffold-wide effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
